molecular formula C20H34O3 B14259886 5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate CAS No. 168200-13-3

5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate

Cat. No.: B14259886
CAS No.: 168200-13-3
M. Wt: 322.5 g/mol
InChI Key: GQVSJMYYNXGAQP-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate is an organic compound that features a cyclohexenone ring substituted with a dodecanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate typically involves the esterification of 5,5-dimethyl-3-oxocyclohex-1-en-1-ol with dodecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate is unique due to its long dodecanoate ester chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where longer alkyl chains are advantageous .

Properties

CAS No.

168200-13-3

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(5,5-dimethyl-3-oxocyclohexen-1-yl) dodecanoate

InChI

InChI=1S/C20H34O3/c1-4-5-6-7-8-9-10-11-12-13-19(22)23-18-14-17(21)15-20(2,3)16-18/h14H,4-13,15-16H2,1-3H3

InChI Key

GQVSJMYYNXGAQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC(=O)CC(C1)(C)C

Origin of Product

United States

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